2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a tetrahydroisoquinoline core substituted with a pyridinyl group and a tert-butylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinyl intermediate, which is then coupled with the tetrahydroisoquinoline core. The tert-butylthio group is introduced through a nucleophilic substitution reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl or isoquinoline rings.
Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its unique properties may be leveraged in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
4,4′-Di-tert-butyl-2,2′-dipyridyl: A related compound with similar structural features but different functional groups.
tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate: Another compound with a tert-butylthio group and pyridinyl moiety.
Uniqueness
2-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with a tert-butylthio-substituted pyridinyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C18H22N2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C18H22N2S/c1-18(2,3)21-16-8-9-17(19-12-16)20-11-10-14-6-4-5-7-15(14)13-20/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
MISAKMXDZHILHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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